molecular formula C11H12ClN5O2 B12679612 N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide CAS No. 91090-24-3

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide

Cat. No.: B12679612
CAS No.: 91090-24-3
M. Wt: 281.70 g/mol
InChI Key: AVLFYCLDRBVFHO-ZETCQYMHSA-N
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Description

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide is a chemical compound that features a purine base with a chloro substituent and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide typically involves the reaction of 6-chloropurine with a tetrahydrofuran derivative under specific conditions. For instance, one method involves the coupling of 6-chloropurine with a bromoether in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature for an extended period .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium amide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide is unique due to its specific combination of a chloro substituent and a tetrahydrofuran ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

91090-24-3

Molecular Formula

C11H12ClN5O2

Molecular Weight

281.70 g/mol

IUPAC Name

N-[6-chloro-9-[(2S)-oxolan-2-yl]purin-2-yl]acetamide

InChI

InChI=1S/C11H12ClN5O2/c1-6(18)14-11-15-9(12)8-10(16-11)17(5-13-8)7-3-2-4-19-7/h5,7H,2-4H2,1H3,(H,14,15,16,18)/t7-/m0/s1

InChI Key

AVLFYCLDRBVFHO-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@@H]3CCCO3

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3CCCO3

Origin of Product

United States

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